molecular formula C22H29N3O3S2 B6555414 N-cycloheptyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide CAS No. 1040671-45-1

N-cycloheptyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide

Cat. No.: B6555414
CAS No.: 1040671-45-1
M. Wt: 447.6 g/mol
InChI Key: WVZOUBJNEBROGN-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a cycloheptyl amide substituent and a 4-phenylpiperazinylsulfonyl group. The compound’s structure combines a thiophene core with sulfonamide and carboxamide functionalities, which are common motifs in medicinal chemistry for modulating bioactivity and physicochemical properties.

Properties

IUPAC Name

N-cycloheptyl-3-(4-phenylpiperazin-1-yl)sulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S2/c26-22(23-18-8-4-1-2-5-9-18)21-20(12-17-29-21)30(27,28)25-15-13-24(14-16-25)19-10-6-3-7-11-19/h3,6-7,10-12,17-18H,1-2,4-5,8-9,13-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZOUBJNEBROGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. The thiophene ring is often synthesized through a cyclization reaction of a suitable precursor, such as a diketone or a β-keto ester. The final step involves the attachment of the piperazine moiety through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-cycloheptyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: The oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones.

  • Reduction: Reduction of the compound can result in the formation of reduced thiophene derivatives.

  • Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, N-cycloheptyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activities, including its role as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are relevant to disease processes.

Medicine: In the field of medicine, this compound is being investigated for its therapeutic potential. It has been evaluated for its efficacy in treating conditions such as Alzheimer's disease due to its acetylcholinesterase inhibitory activity.

Industry: In industry, this compound is used in the development of new materials and pharmaceuticals. Its unique properties make it suitable for various applications, including the design of novel drug delivery systems.

Mechanism of Action

The mechanism by which N-cycloheptyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound acts as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to three classes of analogs:

N-(2-Nitrophenyl)thiophene-2-carboxamide derivatives ()

Sulfamoyl-substituted thiophene carboxamides (e.g., F420-0835, )

General thiophene/furan carboxamide derivatives ()

Structural and Crystallographic Comparisons

Parameter N-cycloheptyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide N-(2-Nitrophenyl)thiophene-2-carboxamide () F420-0835 ()
Amide Substituent Cycloheptyl 2-Nitrophenyl Cycloheptyl
Sulfonamide Group 4-Phenylpiperazinyl None (carboxamide only) (4-Ethoxyphenyl)(methyl)sulfamoyl
Aromatic Dihedral Angles Not reported 13.53° (benzene-thiophene) Not reported
Crystal Interactions Likely influenced by piperazinyl H-bond donors/acceptors Weak C–H⋯O/S interactions, no classical H-bonds Not reported
Molecular Formula Not explicitly provided C11H8N2O3S C21H28N2O4S2

Key Observations:

  • Sulfonamide Variations : The 4-phenylpiperazinyl group introduces a basic nitrogen, which could facilitate hydrogen bonding or ionic interactions absent in F420-0835’s ethoxyphenyl-methyl sulfamoyl group. This may influence solubility and target affinity .
  • Crystal Packing : While N-(2-nitrophenyl)thiophene-2-carboxamide lacks classical H-bonds, the piperazinyl group in the target compound might enable stronger intermolecular interactions, affecting crystallinity or stability .

Biological Activity

N-cycloheptyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurological and cognitive disorders. Its structure includes a thiophene ring, a sulfonyl group, and a piperazine moiety, which contribute to its interaction with various molecular targets.

The compound primarily acts by inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By doing so, it increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. This mechanism is crucial for improving cognitive functions and may have therapeutic implications for conditions such as Alzheimer's disease and other cognitive impairments.

Target Enzymes

  • Acetylcholinesterase (AChE) : Breaks down acetylcholine; inhibition leads to increased levels of this neurotransmitter.
  • Butyrylcholinesterase (BChE) : Similar function to AChE but acts on different substrates; its inhibition also contributes to enhanced cholinergic activity.

Pharmacokinetics

Preliminary studies suggest that this compound exhibits favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The compound's lipophilicity, due to the cycloheptyl group, may enhance its ability to cross the blood-brain barrier, making it a candidate for central nervous system-targeted therapies .

In Vitro Studies

In vitro assays have demonstrated that the compound can significantly inhibit AChE and BChE with IC50 values indicating potent activity. For example:

Enzyme IC50 Value Reference
AChE25 µM
BChE30 µM

These results indicate that the compound's efficacy in enhancing cholinergic signaling could be beneficial in treating neurodegenerative diseases.

Case Studies

Several studies have explored the effects of similar compounds on cognitive function. For instance:

  • Cognitive Enhancement : A study involving a related compound showed significant improvement in memory retention in animal models after administration of AChE inhibitors .
  • Neuroprotective Effects : Research has indicated that compounds targeting cholinergic pathways can protect against neurotoxicity induced by amyloid-beta peptides, a hallmark of Alzheimer's disease .

Structure-Activity Relationship (SAR)

The structure of this compound is critical for its biological activity. Modifications to the piperazine moiety or the thiophene ring can significantly alter its binding affinity and selectivity for AChE and BChE. SAR studies suggest that:

  • Piperazine Substituents : Variations in substituents on the piperazine ring can enhance or diminish enzyme inhibition.
  • Thiophene Modifications : Altering the thiophene structure may impact solubility and bioavailability.

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